molecular formula C5H7F2N3 B3220723 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine CAS No. 1201935-88-7

1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B3220723
CAS No.: 1201935-88-7
M. Wt: 147.13
InChI Key: DCKALRNCOKMWAJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical intermediate of significant interest in the research and development of novel agrochemicals, particularly fungicides. As a substituted pyrazole, its core structure is a key building block for synthesizing advanced molecules, especially pyrazole carboxamides. These compounds are extensively studied as potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides . The mode of action for this class of fungicides involves inhibiting mitochondrial respiration by targeting succinate dehydrogenase (Complex II) in the fungal electron transport chain, thereby disrupting energy production and leading to fungal cell death . The strategic incorporation of the difluoromethyl group is a critical feature, as it can enhance biological activity, influence lipophilicity, and improve metabolic stability in final active ingredients . Researchers value this compound for constructing novel carboxamide derivatives aimed at controlling resilient plant pathogens, such as Rhizoctonia solani , the causative agent of rice sheath blight . This product is intended for laboratory research and use as a synthetic intermediate only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-3-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c1-3-4(8)2-10(9-3)5(6)7/h2,5H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKALRNCOKMWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Curtius Rearrangement of Dfpa:the Curtius Rearrangement Provides a Reliable Method for Converting a Carboxylic Acid into a Primary Amine.nih.govorganic Chemistry.orgthis Pathway Involves Several Steps:

Acyl Azide Formation: The carboxylic acid (DFPA) is first converted into an acyl chloride, typically using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the corresponding acyl azide.

Rearrangement to Isocyanate: The acyl azide is thermally or photochemically rearranged to an isocyanate, with the concurrent loss of nitrogen gas (N₂). This rearrangement is a concerted process where the R-group migrates with full retention of its configuration. wikipedia.org

Hydrolysis to Amine: The resulting isocyanate is then hydrolyzed, often using acidic or basic conditions, to yield the target primary amine, 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine, and carbon dioxide. This method is advantageous as it is applicable to a wide range of heterocyclic carboxylic acids. nih.gov

Reduction of a 4 Nitro Pyrazole Intermediate:an Alternative Pathway Involves the Synthesis of a 4 Nitro Pyrazole Precursor Followed by Reduction. This is a Common Strategy for Preparing 4 Aminopyrazoles.researchgate.netmdpi.com

Optimization of Reaction Conditions and Catalysis in Synthetic Pathways

Significant research has focused on optimizing the catalytic systems and reaction conditions to improve the efficiency, selectivity, and environmental footprint of the synthetic pathways leading to difluoromethylated pyrazoles.

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted pyrazole rings. researchgate.net These methods, such as Suzuki, Heck, and Sonogashira couplings, allow for the efficient formation of C-C and C-N bonds, enabling the construction of complex pyrazole derivatives. researchgate.netchim.it

In the context of pyrazole synthesis, palladium catalysts are often used for C-N bond formation to construct the heterocyclic ring or to attach aryl substituents. patsnap.com For instance, Pd-catalyzed amination reactions between aryl halides and hydrazines can be a key step in forming the pyrazole core. chim.it The choice of ligand is crucial for the success of these reactions, with bulky biarylphosphine ligands like tBuBrettPhos and AdBrettPhos demonstrating high efficiency in coupling heterocyclic bromides with amines and amides. patsnap.comthieme.de These advanced catalyst systems allow reactions to proceed under milder conditions with lower catalyst loadings, making the processes more environmentally and economically viable. chim.it

Table 1: Examples of Palladium-Catalyzed Reactions in Pyrazole Synthesis

Reaction TypeCatalyst / LigandSubstratesConditionsYieldReference
Suzuki Coupling Pd(PPh₃)₄Bromo-pyrazole, Arylboronic acidNa₂CO₃, Toluene/H₂OGood to High researchgate.net
C-N Coupling Pd₂ (dba)₃ / tBuBrettPhosAryl triflate, PyrazoleBaseHigh thieme.de
Amination Pd-precatalyst / tBuBrettPhosBromoimidazoles, BromopyrazolesMild ConditionsModerate to Excellent patsnap.com

Iron, being an inexpensive and abundant metal, has emerged as an attractive catalyst for difluoromethylation reactions. Iron-catalyzed protocols provide a cost-effective alternative to methods using more precious metals. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H). rsc.org

A notable method is the iron-catalyzed difluoromethylation of arylzincs using difluoromethyl 2-pyridyl sulfone as the difluoromethyl source. nih.govrsc.org This reaction proceeds efficiently at low temperatures and is compatible with a variety of functional groups. Mechanistic studies suggest the involvement of radical species in this process. nih.gov More recently, ball-milling assisted iron-catalyzed difluoromethylation has been developed, using reagents like PhI(OCOCF₂H)₂ in the presence of Fe(OAc)₂. This mechanochemical approach allows for the solid-state formation of the •CF₂H radical, which can then be used to synthesize difluoromethylated heterocycles. nih.gov

Table 2: Iron-Catalyzed Difluoromethylation Reactions

CatalystDifluoromethylating AgentSubstrate TypeKey FeaturesReference
Fe(acac)₃ Difluoromethyl 2-pyridyl sulfoneArylzincsInexpensive catalyst, mild conditions, broad scope nih.govrsc.org
Fe(OAc)₂ PhI(OCOCF₂H)₂AcrylamidesBall-milling (mechanochemical), solid-state radical generation nih.gov

The development of novel reagents and catalytic systems has significantly advanced the field of difluoromethylation, providing milder, more efficient, and selective methods for introducing the CF₂H group. rsc.org

Novel Reagents: A variety of reagents have been developed to act as precursors for either difluorocarbene (:CF₂) or the difluoromethyl radical (•CF₂H).

Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂): This commercially available, non-ozone-depleting reagent serves as an effective difluorocarbene precursor for the N-difluoromethylation of imidazoles and pyrazoles under mild conditions. google.com

Sodium Difluoromethanesulfinate (CF₂HSO₂Na): This reagent, often used in photoredox catalysis, is an effective source of the difluoromethyl radical. organic-chemistry.org

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: This compound has been developed as an efficient reagent for transferring the CF₂H group to S-, N-, and C-nucleophiles, likely proceeding through a difluorocarbene mechanism. nih.gov

Novel Catalytic Systems: Visible-light photoredox catalysis has emerged as a powerful strategy for C-H difluoromethylation. beilstein-journals.org Organic dyes like Eosin Y and Rose Bengal can be used as photocatalysts to generate difluoromethyl radicals from precursors like CF₂HSO₂Na under mild, metal-free conditions, using oxygen from the air as a green oxidant. organic-chemistry.orgbeilstein-journals.org This approach is particularly suitable for the late-stage functionalization of complex molecules and heteroarenes, including pyrazoles. beilstein-journals.org

Table 3: Selected Novel Reagents for Difluoromethylation

ReagentReagent TypeApplicationMechanismReference
BrCF₂PO(OEt)₂ Difluorocarbene PrecursorN-difluoromethylation of azolesDifluorocarbene google.com
CF₂HSO₂Na Radical PrecursorC-H difluoromethylation of heterocyclesDifluoromethyl Radical organic-chemistry.org
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine Difluoromethyl Transfer AgentDifluoromethylation of nucleophilesDifluorocarbene nih.gov

Advanced Spectroscopic and Crystallographic Research Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For compounds containing the 1-(difluoromethyl)-3-methyl-1H-pyrazole core, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic framework.

¹H NMR spectra are used to identify the number and types of hydrogen atoms. In derivatives of this pyrazole (B372694), the proton of the difluoromethyl (CHF₂) group characteristically appears as a triplet due to coupling with the two adjacent fluorine atoms. google.com The methyl (CH₃) group attached to the pyrazole nitrogen typically presents as a sharp singlet, and the proton on the pyrazole ring also appears as a singlet. google.com

¹³C NMR provides information about the carbon skeleton. The carbon of the difluoromethyl group shows a distinct triplet pattern due to one-bond coupling with the two fluorine atoms. researchgate.netresearchgate.net The signals for the pyrazole ring carbons and the methyl carbon can be assigned based on their chemical shifts and by using advanced techniques like HSQC and HMBC to establish C-H correlations.

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for the difluoromethyl group typically shows a doublet, resulting from the coupling with the single proton attached to the same carbon. rsc.org

Detailed research findings from studies on structurally related pyrazole compounds have established characteristic chemical shifts for the core structure.

Table 1: Representative NMR Spectroscopic Data for the 3-(Difluoromethyl)-1-methyl-1H-pyrazole Core Moiety in Related Compounds
NucleusFunctional GroupTypical Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzSource(s)
¹HCHF₂~6.71 - 7.19Triplet (t)²JH-F ≈ 54.0 google.comresearchgate.netrsc.org
¹HN-CH₃~3.86 - 4.01Singlet (s)N/A researchgate.netresearchgate.net
¹HPyrazole C5-H~7.99 - 8.33Singlet (s)N/A google.comrsc.org
¹³CCHF₂~109.3 - 111.3Triplet (t)¹JC-F ≈ 238.0 researchgate.netrsc.org
¹⁹FCHF₂~ -115.3Doublet (d)²JF-H ≈ 54.0 rsc.org

Utilization of High-Resolution Mass Spectrometry (HRMS) in Compound Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. This technique is routinely used to verify the identity of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine and its derivatives. nih.gov

In practice, the experimentally determined monoisotopic mass is compared against a theoretically calculated mass for a proposed formula. A close match, usually within 5 ppm, provides strong evidence for the correct composition. researchgate.netmdpi.com Electrospray ionization (ESI) is a common method used for these analyses. researchgate.netrsc.org

Table 2: HRMS Data for Derivatives Containing the 3-(Difluoromethyl)-1-methyl-1H-pyrazole Moiety
Compound DerivativeMolecular FormulaIonCalculated m/zFound m/zSource(s)
N-(2-(Benzo[d]thiazol-2-yl)phenyl) derivativeC₁₈H₁₃F₂N₄OS[M+H]⁺385.0929385.0930 researchgate.net
(E)-4-Methoxybenzaldehyde Oxime Ester derivativeC₁₄H₁₃F₂N₃O₃[M+H]⁺310.0998310.1003 researchgate.net
N-(2-(Butyl(methyl)amino)phenyl) derivativeC₁₉H₂₄F₂N₄O[M+H]⁺363.1991363.1990 mdpi.com
1-(4-Chlorophenyl)-3-(difluoromethyl)-5-fluoro-4-phenyl-1H-pyrazoleC₁₂H₁₆N₂F₂Cl[M+H]⁺261.0970261.0977 rsc.org

Single-Crystal X-ray Diffraction Studies for Precise Three-Dimensional Structure Determination

While the specific crystal structure of this compound is not widely published, the methodology has been successfully applied to several of its complex derivatives. researchgate.netnih.gov For instance, the crystal structure of (E)-4-methylbenzaldehyde (O)-(3-(difluoromethyl)-1-methyl-1(H)-pyrazole-4-carbonyl) oxime was determined, confirming the planarity of the pyrazole ring and the specific orientation of the substituent groups. researchgate.net Such studies are crucial for understanding structure-activity relationships in medicinal and agrochemical research. researchgate.net The data obtained from these experiments, including unit cell dimensions and space group symmetry, are fundamental to defining the solid-state properties of the compound.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Derivative, (E)-4-methylbenzaldehyde (O)-(3-(difluoromethyl)-1-methyl-1(H)-pyrazole-4-carbonyl) oxime
ParameterValueSource(s)
Chemical FormulaC₁₄H₁₃F₂N₃O₂ researchgate.net
Formula Weight293.27 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)10.323(3) researchgate.net
b (Å)10.975(3) researchgate.net
c (Å)12.355(4) researchgate.net
β (°)101.996(5) researchgate.net
Volume (ų)1368.6(7) researchgate.net

Complementary Analytical Techniques in Research Characterization

In addition to the primary methods of NMR, HRMS, and X-ray crystallography, other analytical techniques provide complementary data for a comprehensive characterization.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.govmdpi.com For this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, and C-F stretching of the difluoromethyl group.

Elemental Analysis is a classical technique that provides the percentage composition of elements (C, H, N, etc.) in a pure sample. The results are compared with the theoretical values calculated from the molecular formula. This method serves as a fundamental check of purity and composition, complementing the high-precision data from HRMS. researchgate.net

Together, these analytical methods form a robust framework for the synthesis, verification, and detailed structural analysis of this compound and its derivatives, ensuring the identity and purity of the compound for further research and application.

Theoretical and Computational Chemistry Investigations of Difluoromethylated Pyrazoles

Density Functional Theory (DFT) Applications in Electronic Structure and Energetic Property Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. eurasianjournals.com It provides a balance between accuracy and computational cost, making it suitable for analyzing pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net DFT calculations are widely used to determine molecular geometries, investigate electronic properties through frontier molecular orbitals (HOMO-LUMO), and map electrostatic potential surfaces to predict reactivity. researchgate.netresearchgate.net

Researchers have employed DFT methods, often using the B3LYP hybrid functional with basis sets like 6-311+G(d,p), to optimize the molecular structures of pyrazole compounds and analyze their stability and chemical reactivity. researchgate.netresearchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's charge transfer properties and kinetic stability. researchgate.net Furthermore, the molecular electrostatic potential (MEP) surface is calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with other reagents or biological receptors. researchgate.netresearchgate.net

Property Calculated DFT Method/Functional Application/Insight Provided References
Molecular Geometry OptimizationB3LYP/6-311+G(d,p)Determines the most stable 3D conformation of the molecule. researchgate.net, researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO)B3LYPCalculates energy gap to assess chemical reactivity and stability. researchgate.net, researchgate.net
Molecular Electrostatic Potential (MEP)B3LYPMaps electron density to predict sites for electrophilic and nucleophilic attack. researchgate.net, researchgate.net
Mulliken Charge DistributionB3LYPDetermines the partial atomic charges within the molecule. researchgate.net
UV-VIS Spectra EstimationTD-DFT, ZINDOPredicts electronic absorption spectra for comparison with experimental data. nih.gov

Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms and Regioselectivity

Molecular Electron Density Theory (MEDT) is a powerful framework for studying the mechanisms of chemical reactions. It focuses on the changes in electron density along the reaction pathway to explain reactivity and selectivity. For pyrazole synthesis, particularly through [3+2] cycloaddition reactions, MEDT provides critical insights into the reaction mechanism and the factors controlling regioselectivity. researchgate.net

The formation of the pyrazole ring, a key step in synthesizing compounds like 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine, often involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov MEDT has been successfully applied to explore these cycloaddition processes. researchgate.net By analyzing the conceptual DFT reactivity indices and the topology of the electron localization function (ELF), this theory can predict whether a reaction will proceed through a concerted or stepwise mechanism and explain why certain regioisomers are formed preferentially over others. researchgate.net This understanding is fundamental for developing synthetic protocols that yield the desired difluoromethylated pyrazole isomer with high efficiency. nih.gov

Computational Analysis of Non-Covalent Interactions, including Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl (CHF2) group is of significant interest in medicinal and agrochemical chemistry because it can act as a "lipophilic hydrogen bond donor". acs.orgh1.coresearchgate.net Unlike the more common trifluoromethyl (CF3) group, the C-H bond in the CHF2 moiety is sufficiently polarized by the two fluorine atoms to participate in hydrogen bonding. researchgate.netnih.gov Computational methods are instrumental in characterizing these weak, non-covalent interactions.

Ab initio molecular orbital calculations have been used to investigate both inter- and intramolecular hydrogen bonds involving the difluoromethyl group. researchgate.net Studies have shown that a C-F₂H···O=C interaction can have a binding energy of approximately 1.0 kcal/mol, which is significant enough to influence molecular conformation and binding affinity to a biological target. researchgate.net The hydrogen bond donating capacity of the CHF2 group has been found to be comparable to that of thiophenols and anilines, making it a valuable bioisostere for hydroxyl, thiol, or amine groups in rational drug design. acs.orgh1.conih.gov

Interaction Type Computational Method Key Findings References
Intramolecular Hydrogen BondAb initio MOC-F₂H···O=C interaction has a binding energy of ~1.0 kcal/mol. researchgate.net
Hydrogen Bond AcidityAbraham's Solute ¹H NMR AnalysisAcidity parameter (A) of 0.085–0.126, similar to thiophenol and aniline (B41778). acs.org, nih.gov
BioisosterismGeneral Computational AnalysisThe CHF₂ group can act as a lipophilic bioisostere of -OH, -SH, and -NH₂ groups. acs.org, h1.co, researchgate.net
Other Non-Covalent InteractionsDFTAnalysis of C-H···π and π···π stacking interactions contributing to crystal packing. researchgate.net, mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. researchgate.net In agrochemical research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to guide the rational design of more potent fungicides. researchgate.netrsc.org These models are particularly relevant for derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which are known succinate (B1194679) dehydrogenase inhibitors. nih.govresearchgate.net

In a typical 3D-QSAR study, a series of synthesized pyrazole derivatives are aligned, and their steric and electrostatic fields are calculated. mdpi.com These fields are then correlated with the measured antifungal activity (e.g., EC₅₀ values) to build a predictive model. The resulting contour maps highlight regions where modifications to the molecule would likely enhance or diminish its activity. For example, a CoMFA model for a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed specific areas around the molecule where bulky groups or certain electrostatic charges would be favorable for activity. mdpi.com The predictive power of these models is validated using statistical parameters like the cross-validated q² and non-cross-validated r² values. rsc.orgmdpi.com

Compound Series QSAR Method Validation (q²) Validation (r²) Key Finding References
Pyrazole-4-carboxylic Acid AmidesTopomer CoMFA0.6360.995Model showed good predictive ability for antifungal activity. mdpi.com
Pyrazole Carboxamide DerivativesCoMFA0.5780.850Revealed steric and electrostatic features crucial for activity against B. cinerea. researchgate.net, rsc.org
L-carvone-based pyrazole-oxime esters3D-QSAR--Elucidated the relationship between structures and inhibitory activities against P. piricola. tandfonline.com

Molecular Docking Simulations to Investigate Binding Interactions with Biological Targets (e.g., enzyme active sites in agrochemical research)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme active site. alrasheedcol.edu.iqnih.gov This method is extensively used in agrochemical research to understand the mechanism of action of fungicides based on the difluoromethyl pyrazole scaffold. nih.govnih.gov Many of these compounds function by inhibiting the enzyme succinate dehydrogenase (SDH), a crucial component of the mitochondrial respiratory chain. nih.govresearchgate.net

Ligand Type Protein Target PDB Code Key Interacting Residues Interaction Type References
Pyrazole-4-carboxamide DerivativeSuccinate Dehydrogenase (SDH)2FBWTYR58, TRP173Hydrogen Bonding researchgate.net, mdpi.com
Pyrazole-4-carboxamide DerivativeSuccinate Dehydrogenase (SDH)Not SpecifiedMET36, SER39, ILE40, AGR43, PRO169, HIS216, ILE218Van der Waals, Polar Interactions nih.gov, mdpi.com
Difluoromethyl Pyrazole DerivativeCyclooxygenase-2 (COX-2)3LN1Not SpecifiedHigh binding affinity predicted. researchgate.net
Difluoromethyl Ketone PyrazoleCyclooxygenase-2 (COX-2)5IKQNot SpecifiedDocking pose highlights key interactions with active site residues. researchgate.net

Applications As a Synthetic Building Block and Agrochemical Scaffold in Research

Central Role in the Development of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) for Crop Protection Research

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety, derived from 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine, has become one of the most significant acyl groups in modern fungicide development. nih.govacs.orgbldpharm.com This scaffold is a cornerstone in the creation of numerous commercially successful succinate dehydrogenase inhibitors (SDHIs). nih.govacs.orgbldpharm.comresearchgate.net SDHIs function by inhibiting complex II of the mitochondrial respiratory chain, a crucial enzyme for the energy supply of pathogenic fungi. nih.govacs.orgbldpharm.comresearchgate.netmdpi.com

The incorporation of the difluoromethyl pyrazole (B372694) group has led to the development of a new generation of highly effective fungicides with broad-spectrum activity. researchgate.net A number of prominent agrochemical companies have successfully commercialized fungicides built upon this core structure. nih.govacs.orgbldpharm.com

Below is a table of notable commercial SDHI fungicides that utilize the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold, highlighting the central role of its parent amine in their synthesis.

Fungicide Name Developer Year of Introduction
IsopyrazamSyngenta2010
SedaxaneSyngenta2011
BixafenBayer2011
FluxapyroxadBASF2012
BenzovindiflupyrSyngenta2012

This table is based on data from multiple sources. nih.govacs.orgbldpharm.com

The widespread adoption of this scaffold is a testament to the advantageous properties conferred by the difluoromethyl group, which can positively influence factors such as metabolic stability, lipophilicity, and binding affinity to the target enzyme. nih.gov

Research into Novel Fungicidal Agents Based on the Difluoromethylated Pyrazole Scaffold

The success of commercial SDHIs has spurred extensive research into novel fungicidal agents based on the difluoromethylated pyrazole scaffold. nih.govacs.orgbldpharm.com Scientists are actively exploring new derivatives of this compound to identify compounds with improved efficacy, broader disease control spectra, and the ability to overcome potential resistance development in fungal populations. nih.gov

Research efforts have focused on synthesizing and evaluating new pyrazole carboxamide derivatives with diverse structural modifications. For instance, studies have explored the introduction of various substituted aniline (B41778) and indazole groups to the amide functionality, leading to the discovery of compounds with potent antifungal activity against a range of phytopathogenic fungi. nih.govacs.orgbldpharm.com In one study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized, with some compounds exhibiting higher antifungal activity against seven tested phytopathogenic fungi than the commercial fungicide boscalid. nih.govacs.orgbldpharm.com

Furthermore, research has extended to the synthesis of pyrazole-4-carboxylic oxime ester derivatives, which have demonstrated good activity against several fungal pathogens, including S. sclerotiorum, B. cinerea, and R. solani. uni.lu These investigations underscore the versatility of the this compound backbone in generating a wide array of potential fungicidal agents.

Investigation of Herbicidal Properties of Derivatives

While the primary application of the this compound scaffold has been in fungicide research, there is also growing interest in the herbicidal properties of its derivatives. The pyrazole ring is a well-established toxophore in various commercial herbicides, and its combination with a difluoromethyl group presents opportunities for discovering new modes of action or improving existing ones. smolecule.com

Research in this area has involved the synthesis of novel pyrazole derivatives and their evaluation for herbicidal activity against various weed species. For example, studies on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have shown that some of these compounds exhibit excellent herbicidal activities. smolecule.com In particular, the introduction of a trifluoroethyl group on the pyrazole ring was found to be important for inhibitory effects. smolecule.com

Another area of investigation involves the design of pyrazole derivatives that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. The structural features of the difluoromethyl pyrazole scaffold make it a promising candidate for the development of new HPPD inhibitors with potential for good crop selectivity.

Bioisosteric Replacement Strategies and Molecular Design Principles in Agrochemical Innovation

The difluoromethyl (CHF2) group present in this compound is a key element in the application of bioisosteric replacement strategies in agrochemical design. nih.gov Bioisosterism refers to the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of enhancing the biological activity or modifying the physicochemical properties of the compound. nih.gov

In the context of agrochemicals, the difluoromethyl group is often used as a bioisostere for other functional groups, such as a methyl, methoxy, or hydroxyl group. Compared to the more electron-withdrawing trifluoromethyl (CF3) group, the difluoromethyl group offers a more moderate modulation of properties like metabolic stability, lipophilicity, and bioavailability. nih.gov This fine-tuning capability is crucial in the iterative process of designing new and effective agrochemicals.

The molecular design of novel fungicides and herbicides based on the this compound scaffold often involves the "active fragments mosaic theory," where the core pyrazole moiety is combined with other known active fragments to create new molecules with potentially synergistic or enhanced biological activity. bldpharm.com This approach, coupled with computational tools like molecular docking, allows researchers to predict how different derivatives will interact with their target enzymes, such as succinate dehydrogenase, and to prioritize the synthesis of the most promising candidates. nih.govacs.orgbldpharm.com

Exploration as Chemical Probes in Mechanistic Biological Studies (excluding clinical applications)

While this compound is a critical building block for creating biologically active molecules for agrochemical applications, there is limited publicly available information on its use as a chemical probe for mechanistic biological studies outside of this context. The primary focus of research involving this compound and its immediate derivatives has been on the discovery and optimization of fungicides and herbicides. Interaction studies that have been conducted are typically aimed at understanding the binding of its derivatives to their intended agrochemical targets, such as the succinate dehydrogenase enzyme, to elucidate their mode of action as pesticides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, halogenated pyrazole precursors (e.g., 4-iodo derivatives) may react with difluoromethylamine under palladium catalysis or copper-mediated coupling (Ullmann-type reactions). Key factors include:

  • Temperature : 80–120°C for efficient coupling.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : CuBr or Pd(PPh₃)₄ improves reaction efficiency .
    • Yield Optimization : Purification via column chromatography (hexane/EtOAc gradients) and recrystallization from ethanol/water mixtures can achieve >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :

  • ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., doublet of triplets) in ¹H NMR (~δ 5.5–6.5 ppm). Pyrazole ring protons resonate at δ 7.0–8.0 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms the molecular weight (e.g., m/z ≈ 175–180) .
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The difluoromethyl group’s electron-withdrawing effect lowers the LUMO energy at the pyrazole C4 position, favoring nucleophilic attack .
  • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?

  • Case Study : Conflicting IC₅₀ values in enzyme inhibition assays may arise from:

  • Solubility Issues : Use co-solvents (DMSO ≤1%) or surfactants to improve bioavailability.
  • Metabolic Instability : LC-MS/MS tracks metabolite formation (e.g., oxidative defluorination) .
    • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity trends .

Q. How does the difluoromethyl group influence the compound’s interaction with biological targets?

  • Mechanistic Insight : The -CF₂H group enhances hydrogen-bonding with active-site residues (e.g., serine hydrolases) while resisting metabolic degradation. Crystallographic studies (e.g., PDB deposition) reveal binding modes .
  • Comparative Studies : Replace -CF₂H with -CH₃ or -CF₃ to quantify steric/electronic contributions via SAR tables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine
Reactant of Route 2
1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.